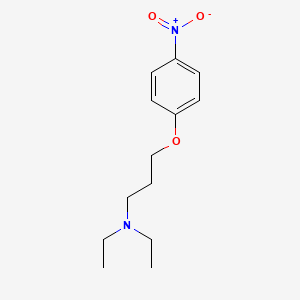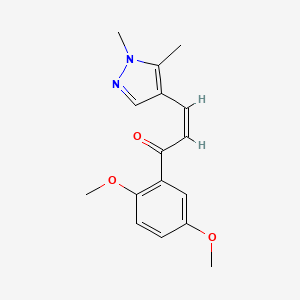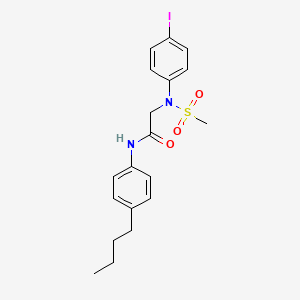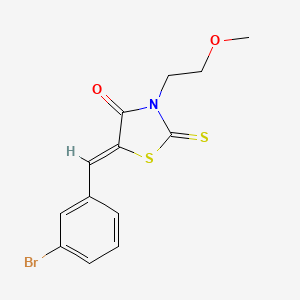
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine
Descripción general
Descripción
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine, also known as NDMA, is a synthetic compound that has been extensively studied for its potential use in scientific research. NDMA is a member of the amine class of compounds and is structurally similar to other amine compounds such as MDMA and MDA. The compound has been found to have a number of interesting properties that make it useful for a variety of different research applications.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been found to bind to a number of different receptors in the brain, including the dopamine and serotonin receptors. This binding activity is believed to be responsible for the compound's effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been found to produce a number of interesting biochemical and physiological effects. The compound has been shown to increase levels of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. This compound has also been found to alter the activity of certain neurotransmitters, which can have a wide range of effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine in scientific research is its ability to produce consistent and reproducible effects. The compound has been extensively studied and its effects are well understood, which makes it a useful tool for a wide range of different research applications. However, there are also some limitations to using this compound in lab experiments. For example, the compound can be difficult to synthesize and may be expensive to purchase.
Direcciones Futuras
There are a number of different future directions for research involving N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine. One potential area of research is the development of new compounds that are structurally similar to this compound but have different effects on the central nervous system. Another potential area of research is the study of the long-term effects of this compound use on the brain and body. Finally, researchers may also be interested in exploring the potential therapeutic uses of this compound for the treatment of a range of different conditions.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-(4-nitrophenoxy)-1-propanamine has been used in a number of different scientific research applications. One of the most common uses of this compound is as a research tool to study the effects of amine compounds on the central nervous system. This compound has been found to produce a number of interesting effects on the brain, including increased levels of dopamine and serotonin, as well as changes in the activity of certain neurotransmitters.
Propiedades
IUPAC Name |
N,N-diethyl-3-(4-nitrophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-3-14(4-2)10-5-11-18-13-8-6-12(7-9-13)15(16)17/h6-9H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSUBZOEFLPRFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(3-benzoylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4738680.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4738716.png)


![1-[(2,6-dichlorobenzyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4738734.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4738742.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4738746.png)

![3,5-dimethyl-1-[2-(4-methylphenoxy)propanoyl]piperidine](/img/structure/B4738760.png)
![N-[2-(cyclohexylthio)ethyl]-4-methoxybenzamide](/img/structure/B4738768.png)
![4-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4738779.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4738781.png)
